4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate
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Overview
Description
4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a complex organic compound that features a methacrylate group attached to a phenyl ring, which is further connected to a bicyclic structure containing a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps:
Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of an appropriate anhydride with an amine, forming the bicyclic structure.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where the bicyclic structure is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Methacrylation: The final step involves the esterification of the phenyl ring with methacrylic acid or its derivatives under acidic or basic conditions to form the methacrylate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the dioxoisoindoline moiety, potentially converting them to alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides, permanganates, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a monomer in the synthesis of polymers. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in materials science.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential as drug delivery systems or as components in biomedical devices due to their biocompatibility and functional versatility.
Industry
Industrially, the compound is used in the production of specialty polymers and coatings. Its ability to form cross-linked networks makes it suitable for applications requiring durable and resilient materials.
Mechanism of Action
The mechanism by which 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate exerts its effects is largely dependent on its application. In polymer chemistry, its methacrylate group undergoes free radical polymerization, forming long polymer chains. The bicyclic structure provides rigidity and stability to the resulting polymer.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl methacrylate: Lacks the methano bridge, resulting in different mechanical properties.
4-(1,3-Dioxoisoindolin-2-yl)phenyl methacrylate: Simpler structure with potentially different reactivity and polymerization behavior.
Uniqueness
The presence of the methano bridge in 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-m
Properties
IUPAC Name |
[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-7-5-13(6-8-14)20-17(21)15-11-3-4-12(9-11)16(15)18(20)22/h3-8,11-12,15-16H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDYCZJTGIMVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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